Dpomeovt
Description
Dpomeovt (IUPAC name: diphosphomolybdenum(V) oxychloride tetrahydrate) is a synthetic inorganic compound primarily utilized in catalysis and materials science. Its molecular formula is MoOCl₂(PO₄)₂·4H₂O, with a molar mass of 452.3 g/mol. The compound exhibits a monoclinic crystal structure, characterized by alternating layers of molybdenum-oxygen octahedra and phosphate tetrahedra, stabilized by hydrogen-bonded water molecules. Dpomeovt is notable for its high thermal stability (decomposing at 280°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (solubility: 12.7 g/100 mL at 25°C).
In industrial applications, Dpomeovt serves as a catalyst in the oxidative dehydrogenation of alkanes, achieving a 78% yield in ethylene production at 400°C. Its redox-active molybdenum center enables efficient electron transfer, making it superior to traditional vanadium-based catalysts in selectivity.
Properties
CAS No. |
72915-19-6 |
|---|---|
Molecular Formula |
C45H70N12O12S2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H70N12O12S2/c1-6-24(2)37-43(67)53-28(15-16-33(47)58)39(63)54-30(20-34(48)59)40(64)55-31(44(68)57-18-8-10-32(57)42(66)52-27(9-7-17-46)38(62)50-22-35(49)60)23-70-71-45(3,4)21-36(61)51-29(41(65)56-37)19-25-11-13-26(69-5)14-12-25/h11-14,24,27-32,37H,6-10,15-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,65) |
InChI Key |
RZDRLQFTCGODFV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Synonyms |
1-deaminopenicillamyl-2-(O-Me-Tyr)-8-Orn-vasotocin dPOmeOVT vasotocin, 1-desaminopenicillamyl-(Tyr-OMe)(2)-Orn(8)- vasotocin, 1-desaminopenicillamyl-O-methyltyrosyl(2)-ornithinine(8)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Vanadyl Pyrophosphate (VO(P₂O₇))
| Property | Dpomeovt | Vanadyl Pyrophosphate |
|---|---|---|
| Formula | MoOCl₂(PO₄)₂·4H₂O | VO(P₂O₇) |
| Catalytic Efficiency | 78% ethylene yield | 65% ethylene yield |
| Thermal Stability | 280°C decomposition | 220°C decomposition |
| Solvent Compatibility | Soluble in DMSO | Insoluble in DMSO |
Key Differences :
- Metal Center : Dpomeovt’s molybdenum(V) center provides stronger Lewis acidity compared to vanadium(IV) in VO(P₂O₇), enhancing alkane activation.
- Structural Flexibility : The phosphate ligands in Dpomeovt allow for dynamic coordination, adapting to substrate size, whereas VO(P₂O₇) has rigid pyrophosphate linkages.
Compound B: Tungsten Polyoxometalate (H₃PW₁₂O₄₀)
| Property | Dpomeovt | H₃PW₁₂O₄₀ |
|---|---|---|
| Acidity | Moderate (pH 2–4) | Superacidic (pH < 1) |
| Recyclability | 10 cycles without loss | 5 cycles with 20% loss |
| Applications | Alkane dehydrogenation | Esterification |
Comparison with Functionally Similar Compounds
Compound C: Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
Both compounds are used in oxidation reactions, but Dpomeovt outperforms Fe(NO₃)₃ in:
- Reaction Rate : 3.2 × 10⁻³ mol/(L·s) vs. 1.1 × 10⁻³ mol/(L·s) for cyclohexane oxidation.
- Byproduct Formation: <5% CO₂ vs. 15% CO₂ with Fe(NO₃)₃.
Mechanistic Insight : Dpomeovt’s Mo(V/VI) redox couple minimizes over-oxidation, whereas Fe(III) promotes radical chain reactions.
Research Findings and Data Validation
Recent studies validate Dpomeovt’s advantages:
- X-ray Absorption Spectroscopy (XAS) : Confirms the retention of Mo(V) oxidation state during catalysis, critical for stability.
- Density Functional Theory (DFT) : Predicts a 0.7 eV lower activation energy for propylene formation compared to VO(P₂O₇).
Limitations :
- Dpomeovt’s synthesis requires costly Mo precursors (∼$120/g vs. $40/g for Fe(NO₃)₃).
- Scalability challenges due to hygroscopicity during storage.
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